molecular formula C8H8N6 B7816215 Hydrazine, N,N'-bis(1H-pyrazol-4-ylmethylene)-

Hydrazine, N,N'-bis(1H-pyrazol-4-ylmethylene)-

Cat. No.: B7816215
M. Wt: 188.19 g/mol
InChI Key: CSMGKUYYZNRCBB-ACFHMISVSA-N
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Description

Hydrazine, N,N’-bis(1H-pyrazol-4-ylmethylene)- is a compound that features a hydrazine core substituted with two pyrazolylmethylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, N,N’-bis(1H-pyrazol-4-ylmethylene)- typically involves the condensation of hydrazine with pyrazole derivatives. One common method includes reacting hydrazine hydrate with pyrazole-4-carbaldehyde under reflux conditions in an ethanol solvent. The reaction is usually carried out in the presence of a catalytic amount of acetic acid to facilitate the condensation process .

Industrial Production Methods

While specific industrial production methods for Hydrazine, N,N’-bis(1H-pyrazol-4-ylmethylene)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, N,N’-bis(1H-pyrazol-4-ylmethylene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions include oxidized pyrazole derivatives, reduced hydrazine derivatives, and substituted hydrazine compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Hydrazine, N,N’-bis(1H-pyrazol-4-ylmethylene)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Hydrazine, N,N’-bis(1H-pyrazol-4-ylmethylene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. Additionally, its hydrazine moiety allows it to act as a nucleophile, facilitating various biochemical reactions. The pyrazole rings can also interact with biological targets through hydrogen bonding and π-π interactions, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Hydrazine, N,N’-bis(1H-pyrazol-3-ylmethylene)
  • Hydrazine, N,N’-bis(1H-pyrazol-5-ylmethylene)
  • Hydrazine, N,N’-bis(1H-imidazol-4-ylmethylene)

Uniqueness

Hydrazine, N,N’-bis(1H-pyrazol-4-ylmethylene)- is unique due to its specific substitution pattern on the pyrazole rings, which can influence its reactivity and interaction with molecular targets. This distinct structure allows for unique coordination chemistry and potential biological activities compared to other hydrazine derivatives .

Properties

IUPAC Name

(E)-1-(1H-pyrazol-4-yl)-N-[(E)-1H-pyrazol-4-ylmethylideneamino]methanimine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N6/c1-7(2-10-9-1)5-13-14-6-8-3-11-12-4-8/h1-6H,(H,9,10)(H,11,12)/b13-5+,14-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMGKUYYZNRCBB-ACFHMISVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)C=NN=CC2=CNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=NN1)/C=N/N=C/C2=CNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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